
Benzyl (1H-pyrazol-5-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1H-pyrazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates It features a benzyl group attached to a pyrazole ring, which is further linked to a carbamate moiety
Mechanism of Action
Target of Action
Benzyl (1H-pyrazol-5-yl)carbamate, also known as benzyl N-(1H-pyrazol-5-yl)carbamate, is a compound that has been studied for its potential biological activities
Mode of Action
It is known that 5-amino-pyrazoles, a related class of compounds, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that 5-amino-pyrazoles are used in the synthesis of diverse heterocyclic compounds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions
Result of Action
It is known that 5-amino-pyrazoles, a related class of compounds, have diverse applications, especially in the field of pharmaceutics and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (1H-pyrazol-5-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 1H-pyrazol-5-amine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl (1H-pyrazol-5-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1H-pyrazol-4-yl)carbamate
- Benzyl (1H-pyrazol-3-yl)carbamate
- Benzyl (1H-pyrazol-2-yl)carbamate
Uniqueness
Benzyl (1H-pyrazol-5-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior .
Properties
IUPAC Name |
benzyl N-(1H-pyrazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(13-10-6-7-12-14-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMXOEDZCABCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl})amine dihydrochloride](/img/structure/B6144372.png)
![2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B6144374.png)

![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)
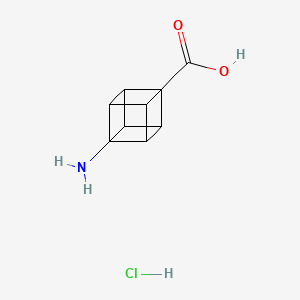
![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)
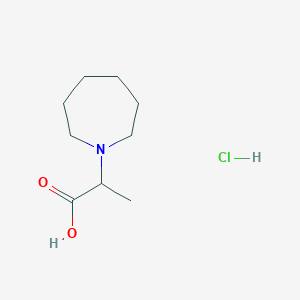
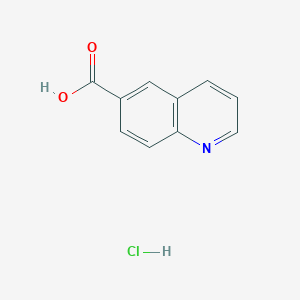

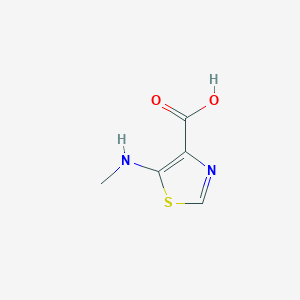
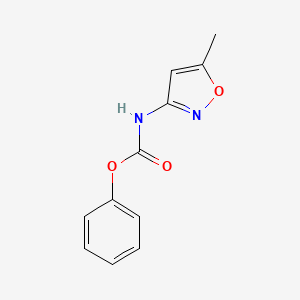
![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)
![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)
